methyl 6-(1H-imidazol-1-yl)nicotinate
Overview
Description
Methyl 6-(1H-imidazol-1-yl)nicotinate is a chemical compound with the molecular formula C10H9N3O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and the pyridine ring is substituted with an imidazole moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(1H-imidazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with imidazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazole ring.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 6-(1H-imidazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of methyl 6-(1H-imidazol-1-yl)nicotinate involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the imidazole ring, making it less versatile in coordination chemistry.
6-(1H-imidazol-1-yl)nicotinic acid: Similar but without the methyl ester group, affecting its solubility and reactivity.
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole core but differ in their substitution patterns and properties.
Uniqueness: Methyl 6-(1H-imidazol-1-yl)nicotinate is unique due to the presence of both the imidazole ring and the nicotinate ester, providing a combination of properties that make it useful in various applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
methyl 6-imidazol-1-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNPPZGZHQNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401856 | |
Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-01-7 | |
Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.